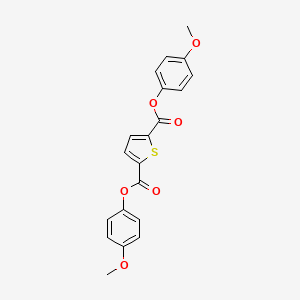
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C18H16O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two methoxyphenyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate typically involves the reaction of thiophene-2,5-dicarboxylic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the carboxylate groups can produce alcohols or aldehydes.
Scientific Research Applications
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-methoxyphenyl)thiophene: A similar compound with a simpler structure, lacking the carboxylate groups.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another related compound with an imidazole ring instead of carboxylate groups.
Uniqueness
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is unique due to the presence of both methoxyphenyl and carboxylate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
57467-51-3 |
|---|---|
Molecular Formula |
C20H16O6S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O6S/c1-23-13-3-7-15(8-4-13)25-19(21)17-11-12-18(27-17)20(22)26-16-9-5-14(24-2)6-10-16/h3-12H,1-2H3 |
InChI Key |
VLFSLBVUJFLRNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(S2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















